N1-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine
Description
N1-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine (CAS: 1251544-61-2) is a heterocyclic compound featuring a benzo[d]thiazole core substituted with methoxy (4-position) and methyl (7-position) groups. Its molecular formula is C₁₃H₁₉N₃OS, with a molar mass of 265.37 g/mol . The structure includes a dimethylethane-1,2-diamine chain linked to the thiazole ring, a common pharmacophore in medicinal chemistry for modulating bioactivity and solubility .
Properties
IUPAC Name |
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N',N'-dimethylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3OS/c1-9-5-6-10(17-4)11-12(9)18-13(15-11)14-7-8-16(2)3/h5-6H,7-8H2,1-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNNYUZTYCNPGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)NCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine typically involves the following steps:
Formation of the Benzo[d]thiazole Ring: The benzo[d]thiazole ring is synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Substitution Reactions: The synthesized benzo[d]thiazole ring is then subjected to substitution reactions to introduce the methoxy and methyl groups at the desired positions. This can be achieved using appropriate alkylating agents under basic conditions.
Coupling with Dimethylethane-1,2-diamine: The final step involves the coupling of the substituted benzo[d]thiazole ring with dimethylethane-1,2-diamine. This can be carried out using coupling reagents such as carbodiimides or by direct amination under suitable conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N1-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzo[d]thiazole ring, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Amines, thiols; often in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced benzo[d]thiazole derivatives.
Substitution: Substituted benzo[d]thiazole derivatives with various functional groups.
Scientific Research Applications
Positive Allosteric Modulation
One of the most significant applications of this compound is its role as a positive allosteric modulator of the M(4) muscarinic receptor. Research indicates that it exhibits moderate potency with an EC50 value of 1.3 μM, alongside a notable efficacy characterized by a 14.6-fold leftward shift in the agonist concentration-response curve. This suggests that the compound can enhance the receptor's response to agonists, making it a candidate for further studies in treating conditions related to muscarinic signaling pathways, such as schizophrenia and Alzheimer's disease .
In Vivo Pharmacokinetics
The pharmacokinetic profile of N1-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine shows promising characteristics for drug development. Studies demonstrate low intravenous clearance (11.6 mL/min/kg) and significant brain exposure (10.3 μM) after oral administration in rats, indicating potential for central nervous system targeting .
Enzyme Inhibition Studies
Preliminary investigations into the compound's ability to inhibit specific enzymes have shown potential in biochemical research. These studies focus on its interaction with various targets within metabolic pathways, which may lead to novel therapeutic strategies for metabolic disorders .
Cellular Studies
In cellular models, this compound has been evaluated for its effects on cell proliferation and apoptosis. Initial findings suggest that it may influence cell survival mechanisms, warranting further exploration into its role in cancer research and regenerative medicine.
Pesticidal Properties
Emerging studies are investigating the compound's potential as a pesticide due to its structural similarities with known agrochemicals. The unique thiazole moiety may confer biological activity against specific pests or pathogens, making it a candidate for development in sustainable agricultural practices .
Summary of Key Findings
| Application Area | Key Findings |
|---|---|
| Medicinal Chemistry | Positive allosteric modulator of M(4) receptor; EC50 = 1.3 μM; significant brain exposure in vivo |
| Biochemical Research | Potential enzyme inhibition; influence on cell proliferation and apoptosis |
| Agricultural Science | Investigating pesticidal properties; potential for sustainable agriculture |
Mechanism of Action
The mechanism of action of N1-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound is known to bind to enzyme active sites, thereby inhibiting their activity. It can also interact with cellular receptors and signaling pathways, modulating various biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a broader class of benzo[d]thiazole derivatives with modifications in the aromatic core and substituents. Key structural analogues include:
Physicochemical Properties
Biological Activity
N1-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine is a synthetic organic compound belonging to the class of benzo[d]thiazole derivatives. This compound is characterized by a unique structure that includes a benzo[d]thiazole ring substituted with both methoxy and methyl groups, along with a dimethylethane-1,2-diamine moiety. The biological activity of this compound has garnered interest due to its potential applications in medicinal chemistry, particularly in drug development.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| IUPAC Name | N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N',N'-dimethylethane-1,2-diamine |
| CAS Number | 1251544-61-2 |
| Molecular Weight | 265.37 g/mol |
| Chemical Structure | Chemical Structure |
The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. The compound is known to bind to enzyme active sites, inhibiting their activity. This binding can modulate various cellular pathways and processes, which is critical for its potential therapeutic effects.
Antimicrobial Activity
Research indicates that compounds within the benzo[d]thiazole class exhibit significant antimicrobial properties. Studies have shown that derivatives of benzo[d]thiazole can inhibit the growth of various bacterial strains. For instance, a study highlighted the antibacterial activity of similar compounds against Gram-positive and Gram-negative bacteria, suggesting that this compound may possess comparable properties .
Anticancer Activity
The anticancer potential of compounds similar to this compound has been explored in various studies. For example, benzo[d]thiazole derivatives have shown cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer) cells. These studies suggest that the compound could be evaluated for its efficacy in cancer treatment .
Enzyme Inhibition
Inhibition of specific enzymes is another area where this compound may exhibit biological activity. Similar benzo[d]thiazole derivatives have been reported to act as inhibitors of enzymes like alkaline phosphatase and others involved in metabolic pathways related to cancer and diabetes .
Case Study 1: Antibacterial Screening
In a recent study, several benzo[d]thiazole derivatives were screened for antibacterial activity using disk diffusion methods against standard bacterial strains. The results indicated that compounds with similar structural features to this compound exhibited significant inhibition zones compared to control groups.
Case Study 2: Cytotoxicity Assay
Another investigation involved assessing the cytotoxic effects of various benzo[d]thiazole derivatives on human tumor cell lines. The results demonstrated that certain compounds resulted in reduced cell viability at micromolar concentrations, indicating potential for further development into anticancer agents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
